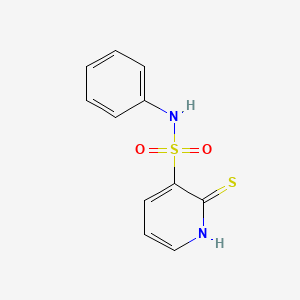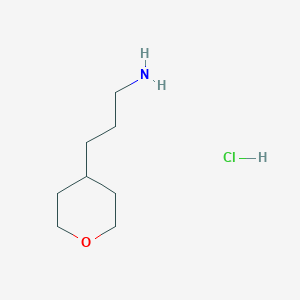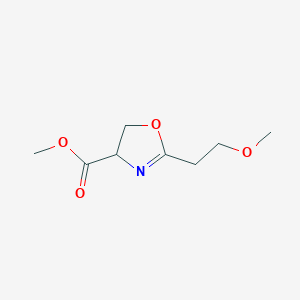![molecular formula C11H13ClF3NO2 B1430655 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride CAS No. 1803600-21-6](/img/structure/B1430655.png)
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride
Vue d'ensemble
Description
3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2 and a molecular weight of 283.68 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds with a trifluoromethyl group, such as 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride, can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride consists of a trifluoromethyl group (-CF3), a phenyl group (C6H5), a methyl group (-CH3), an amino group (-NH2), a propanoic acid group (-CH2CH2COOH), and a hydrochloride group (-Cl) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride include a molecular weight of 283.68 . Other specific properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to influence the biological activity of molecules. Compounds containing this group, such as 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride , can be used to develop new medications with improved pharmacokinetic properties . For example, they can enhance the metabolic stability of drugs, making them more resistant to enzymatic degradation.
Antidepressant Research
Compounds with a trifluoromethyl group have been used in the development of antidepressants. For instance, fluoxetine, a well-known antidepressant, contains this group. Researchers can use 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride as a starting point for synthesizing new antidepressant candidates with potentially better efficacy and fewer side effects .
Agrochemical Synthesis
The trifluoromethyl group is also significant in the synthesis of agrochemicals. It can be used to create pesticides and herbicides with enhanced activity and selectivity. The presence of this group in molecules like 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride could lead to the development of new agrochemicals that are safer and more environmentally friendly .
Analgesic Compound Development
This compound has potential applications in the development of analgesic drugs. By modifying the trifluoromethyl group, researchers can synthesize compounds that target specific pain pathways, offering a new approach to pain management .
Electrochemical Sensing
The trifluoromethyl group can improve the electrochemical properties of compounds, making them suitable for use in sensors. For example, derivatives of 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride could be used to detect the presence of synthetic stimulants in forensic samples without prior treatment .
Inflammation Regulation
Research indicates that derivatives of this compound could play a role in controlling central inflammation processes. This opens up possibilities for treating neuroinflammatory diseases and could be a significant area of study for neurological disorder management .
Bioisostere Development
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation, which is crucial in drug design and development .
Material Science
In material science, the incorporation of the trifluoromethyl group can alter the physical properties of materials, such as their solubility and thermal stability. This makes 3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride a valuable compound for creating new materials with desired characteristics for various industrial applications .
Mécanisme D'action
Target of Action
Compounds with similar trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can interact with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar trifluoromethyl groups have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar trifluoromethyl groups have been found to exhibit various pharmacological activities .
Propriétés
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-15-6-5-10(16)17;/h1-4,15H,5-7H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYXYDDOZDGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B1430576.png)


![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)

![Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate](/img/structure/B1430585.png)
![8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430586.png)
amino]thiophene-2-carboxylic acid](/img/structure/B1430587.png)
![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430589.png)

